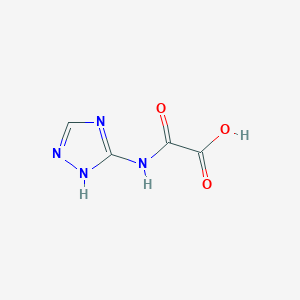
2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid is a heterocyclic compound that contains a triazole ring. This compound is of significant interest due to its diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The triazole ring is known for its stability and ability to participate in various chemical reactions, making this compound a valuable subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid typically involves the formation of the triazole ring through cyclocondensation reactions. One common method involves the reaction of 3-aminofurazanecarboxylic acid hydrazide or amidrazone with ethoxycarbonylethyl acetimidate hydrochloride . This reaction forms the triazole ring under specific conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes that are atom economical, highly selective, and environmentally benign . These methods are designed to maximize yield and minimize waste, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the triazole ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid has numerous scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. This interaction can lead to the inhibition or activation of specific biological processes, making the compound effective in various therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,4-triazole-1-acetic acid: Similar in structure but with different substituents on the triazole ring.
(5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid: Another triazole derivative with a similar core structure.
Uniqueness
2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
39958-42-4 |
|---|---|
Formule moléculaire |
C4H4N4O3 |
Poids moléculaire |
156.10 g/mol |
Nom IUPAC |
2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid |
InChI |
InChI=1S/C4H4N4O3/c9-2(3(10)11)7-4-5-1-6-8-4/h1H,(H,10,11)(H2,5,6,7,8,9) |
Clé InChI |
ZLULGZHCEBJTDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=N1)NC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl {[(4-amino-1-methyl-1H-1,2,3-triazol-5-yl)methyl]amino}(oxo)acetate](/img/structure/B14011565.png)
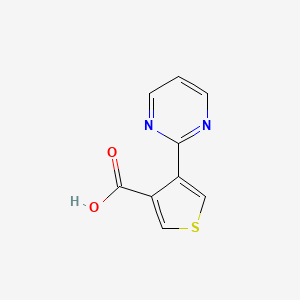

![(3aS,8aS)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-dimethyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14011584.png)
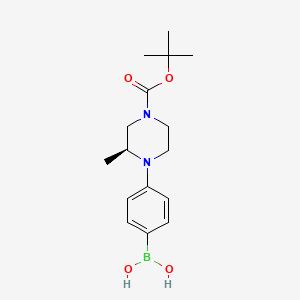

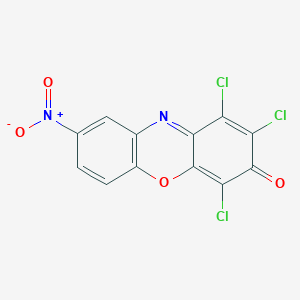
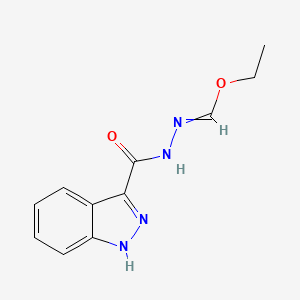
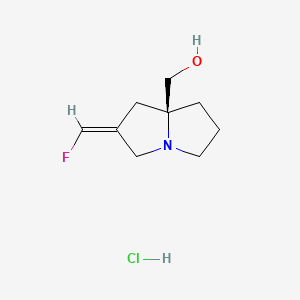
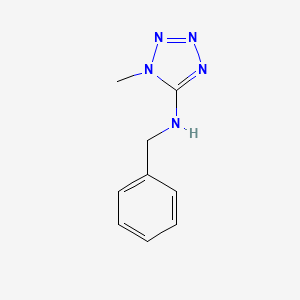
![6-Methoxy-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B14011630.png)
